4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an amino group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyrrolidinone compounds .
Scientific Research Applications
4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for cancer treatment.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Contains a similar tetrahydropyran ring but lacks the pyrrolidinone moiety.
Tetrahydro-2H-pyran-4-amine: Another related compound with a tetrahydropyran ring and an amino group.
Uniqueness
4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-amino-1-(oxan-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-7-5-9(12)11(6-7)8-1-3-13-4-2-8/h7-8H,1-6,10H2 |
InChI Key |
WWLDUEIBKNWXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)N |
Origin of Product |
United States |
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